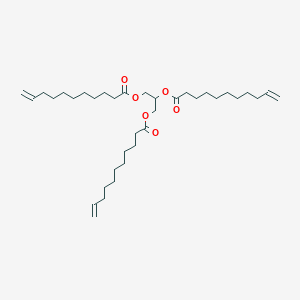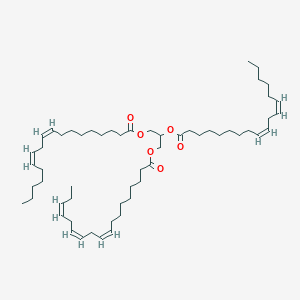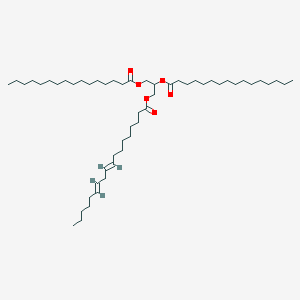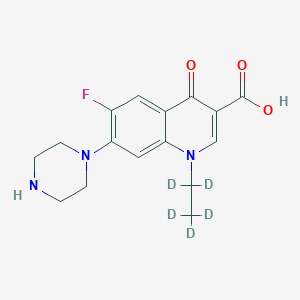![molecular formula C49H90O6 B3026158 9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)
9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dioleoyl-2-Decanoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:
Esterification: Glycerol is reacted with oleic acid and decanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired triacylglycerol.
Industrial Production Methods: Industrial production of 1,3-Dioleoyl-2-Decanoyl-rac-glycerol involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
化学反応の分析
Types of Reactions: 1,3-Dioleoyl-2-Decanoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: In the presence of water and enzymes such as lipases, the compound can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Hydrolysis: Enzymatic hydrolysis is carried out using lipases at specific pH and temperature conditions.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used in the presence of alcohols.
Major Products:
Oxidation Products: Hydroperoxides, aldehydes, and ketones.
Hydrolysis Products: Free fatty acids (oleic acid and decanoic acid) and glycerol.
Transesterification Products: Various esters depending on the alcohol used in the reaction.
科学的研究の応用
1,3-Dioleoyl-2-Decanoyl-rac-glycerol has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
作用機序
1,3-ジオレオイル-2-デカンオイル-rac-グリセロールの作用機序には、細胞膜と酵素との相互作用が含まれます。この化合物は、膜流動性と透過性を調節し、さまざまな細胞プロセスに影響を与えます。また、リパーゼの基質としても機能し、シグナル伝達分子として機能する可能性のある遊離脂肪酸を放出します。含まれる分子標的と経路には以下があります。
膜脂質ラフト: この化合物は脂質ラフトに組み込まれ、膜関連のシグナル伝達経路に影響を与えます。
リパーゼの活性化: リパーゼによる加水分解により、炎症性および代謝経路に関与する遊離脂肪酸が放出されます.
6. 類似化合物の比較
類似化合物:
1,2-ジオレオイル-3-デカンオイル-rac-グリセロール: sn-1 および sn-2 位置にオレイン酸、sn-3 位置にデカン酸が含まれています.
1,2-ジオレオイル-3-パルミトイル-rac-グリセロール: sn-1 および sn-2 位置にオレイン酸、sn-3 位置にパルミチン酸が含まれています.
1,2-ジオレオイル-3-ステアロイル-rac-グリセロール: sn-1 および sn-2 位置にオレイン酸、sn-3 位置にステアリン酸が含まれています.
独自性: 1,3-ジオレオイル-2-デカンオイル-rac-グリセロールは、特定の脂肪酸組成により、独特の物理化学的特性を備えているため、ユニークです。 sn-2 位置にデカン酸が存在することは、他の類似化合物とは異なり、生物学的活性と用途に影響を与えます .
類似化合物との比較
1,2-Dioleoyl-3-Decanoyl-rac-glycerol: Contains oleic acid at the sn-1 and sn-2 positions and decanoic acid at the sn-3 position.
1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains oleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.
1,2-Dioleoyl-3-stearoyl-rac-glycerol: Contains oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position.
Uniqueness: 1,3-Dioleoyl-2-Decanoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physicochemical properties. The presence of decanoic acid at the sn-2 position differentiates it from other similar compounds and influences its biological activity and applications .
特性
IUPAC Name |
[2-decanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H90O6/c1-4-7-10-13-16-18-20-22-24-26-28-30-33-35-38-41-47(50)53-44-46(55-49(52)43-40-37-32-15-12-9-6-3)45-54-48(51)42-39-36-34-31-29-27-25-23-21-19-17-14-11-8-5-2/h22-25,46H,4-21,26-45H2,1-3H3/b24-22-,25-23- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFKNUGLMWORQA-HKOLQMFGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H90O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


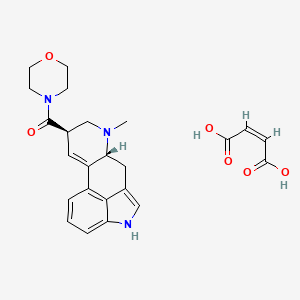
![[2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026076.png)
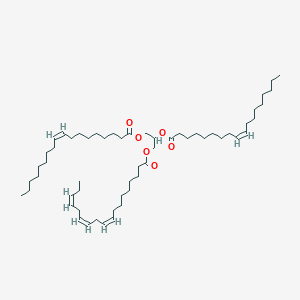
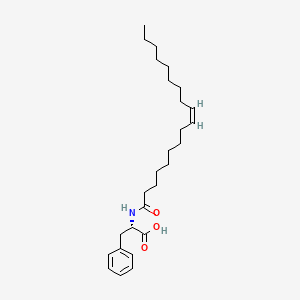
![6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride](/img/structure/B3026080.png)
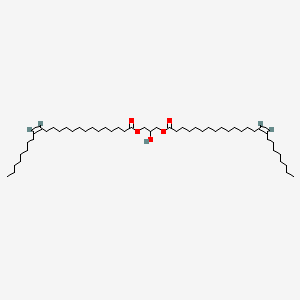
![Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026085.png)
